molecular formula C11H17NO2 B8399098 6-Methoxy-5-neopentylpyridin-3-ol

6-Methoxy-5-neopentylpyridin-3-ol

Cat. No.: B8399098
M. Wt: 195.26 g/mol
InChI Key: XOZYEHTVSFBZKD-UHFFFAOYSA-N
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Description

6-Methoxy-5-neopentylpyridin-3-ol is a pyridine derivative featuring a methoxy group at position 6, a neopentyl (2,2-dimethylpropyl) group at position 5, and a hydroxyl group at position 2.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

5-(2,2-dimethylpropyl)-6-methoxypyridin-3-ol

InChI

InChI=1S/C11H17NO2/c1-11(2,3)6-8-5-9(13)7-12-10(8)14-4/h5,7,13H,6H2,1-4H3

InChI Key

XOZYEHTVSFBZKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=C(N=CC(=C1)O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The 2017 catalog lists several pyridin-3-ol derivatives with varying substituents. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Positions) Molecular Weight* Key Features (Inferred) Catalog Reference
5-Methoxypyridin-3-ol -OMe (5), -OH (3) 141.14 g/mol Simplest analog; lacks steric bulk
6-Iodo-5-methoxypyridin-3-ol -OMe (5), -OH (3), -I (6) 281.03 g/mol Halogen substitution enhances polarizability
2,6-Diiodo-5-methoxypyridin-3-ol -OMe (5), -OH (3), -I (2,6) 406.91 g/mol Increased halogen bulk; potential steric hindrance
tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate -OMe (5), -NHCOO-tert-butyl (3), -allyl (4) 308.37 g/mol Carbamate protection of -OH; allyl adds reactivity
(6-Methoxypyridin-2-yl)-methanol -OMe (6), -CH2OH (2) 155.17 g/mol Positional isomer; primary alcohol substituent

*Molecular weights calculated based on substituent addition to pyridine core (C₅H₅N: 79.10 g/mol).

Structural and Functional Insights:

Steric Effects : The neopentyl group in 6-Methoxy-5-neopentylpyridin-3-ol (absent in catalog compounds) would introduce significant steric hindrance compared to smaller substituents like -I or -OMe in catalog analogs. This could reduce solubility in polar solvents but enhance stability against nucleophilic attack .

Electronic Effects: The methoxy group at position 6 (vs.

Reactivity : Halogenated analogs (e.g., 6-Iodo-5-methoxypyridin-3-ol) are likely more reactive in cross-coupling reactions, whereas carbamate-protected derivatives (e.g., tert-Butyl 4-allyl-5-methoxypyridin-3-ylcarbamate) suggest tailored stability for synthetic intermediates .

Research Findings and Limitations

  • Absence of Neopentyl-Substituted Analogs: The catalog lacks pyridin-3-ol derivatives with bulky alkyl groups like neopentyl, limiting direct comparisons. Such groups are known to impact lipophilicity and metabolic stability in pharmaceuticals.
  • Synthetic Implications : The catalog compounds suggest that halogenation or carbamate protection at position 3 is synthetically accessible, but introducing neopentyl at position 5 would require specialized alkylation or Grignard protocols.
  • Property Predictions : Based on analogs, this compound may exhibit logP ~2.5–3.5 (higher than 5-Methoxypyridin-3-ol’s ~0.8) due to the neopentyl group, aligning with enhanced membrane permeability in drug design contexts .

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